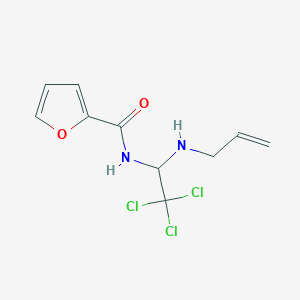
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide is a synthetic organic compound that features a furan ring, a carboxylic acid group, and an amide linkage with an allylamino and trichloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide typically involves the following steps:
Formation of Furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or nitric acid.
Amide Formation: The carboxylic acid group of Furan-2-carboxylic acid is converted to an amide by reacting with 1-allylamino-2,2,2-trichloro-ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or chloroethyl group using reducing agents like lithium aluminum hydride.
Substitution: The allylamino group can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-carboxylic acid (1-allylamino-2,2-dichloro-ethyl)-amide.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The trichloroethyl group might play a role in binding interactions, while the furan ring could participate in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Lacks the amide and trichloroethyl groups.
2,2,2-Trichloroethylamine: Lacks the furan and carboxylic acid groups.
Allylamine: Lacks the furan, carboxylic acid, and trichloroethyl groups.
Uniqueness
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C10H11Cl3N2O2 |
|---|---|
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-2-5-14-9(10(11,12)13)15-8(16)7-4-3-6-17-7/h2-4,6,9,14H,1,5H2,(H,15,16) |
Clave InChI |
BLAKKBODDPASEV-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


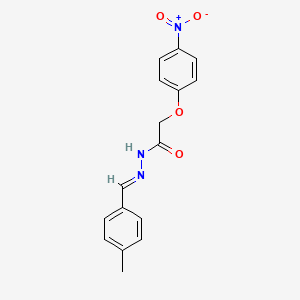

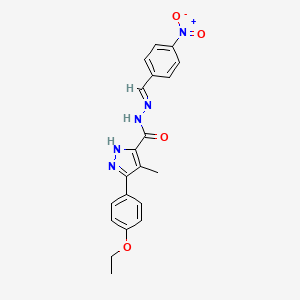
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
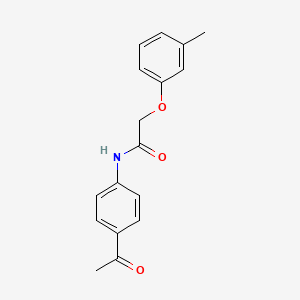
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)


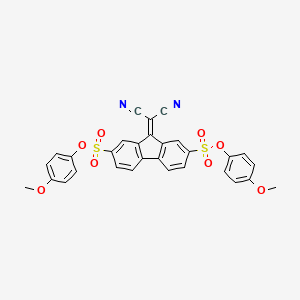
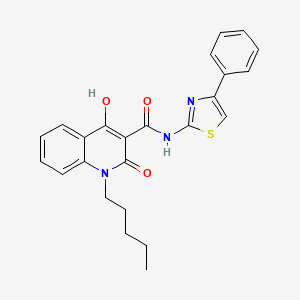
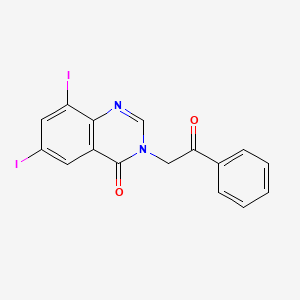
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)
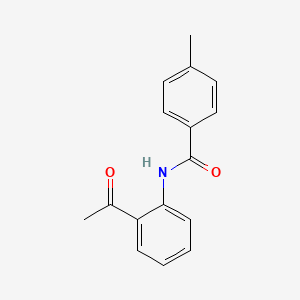
![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)
